11-O-methylpseurotin A

Descripción general

Descripción

11-O-Methylpseurotin A is a fungal metabolite originally isolated from A. fumigatus . It is a compound of mixed polyketide synthase–nonribosomal peptide synthetase (PKS/NRPS) origin . It has been found to decrease the survival of hof1Δ mutant strains of S. cerevisiae .

Molecular Structure Analysis

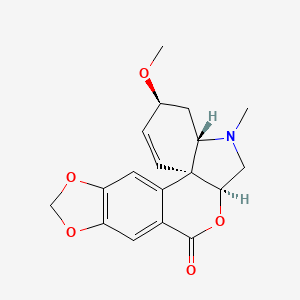

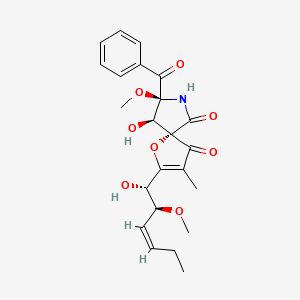

The molecular formula of 11-O-Methylpseurotin A is C23H27NO8 . Its structure includes a total of 61 bonds, including 34 non-H bonds, 11 multiple bonds, 8 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 secondary amide (aliphatic), 1 ketone (aliphatic), 1 ketone (aromatic), 2 hydroxyl groups, 2 secondary alcohols, and 3 ethers .Physical And Chemical Properties Analysis

11-O-Methylpseurotin A has a molecular weight of 445.5 g/mol . It is a solid at room temperature . It is soluble in DMSO, ethanol, and methanol .Aplicaciones Científicas De Investigación

Antifungal Applications

11-O-methylpseurotin A: is a fungal metabolite that has been isolated from Aspergillus fumigatus. It exhibits antifungal properties, particularly by decreasing the survival of certain mutant strains of Saccharomyces cerevisiae, such as the hof1Δ strain . This suggests its potential use in studying fungal genetics and developing antifungal strategies.

Biotechnology

In biotechnological research, 11-O-methylpseurotin A has been noted for its antibacterial properties. It inhibits a Hof1 deletion strain, which could be leveraged in the development of new antibacterial agents or in the study of bacterial cell division and morphology .

Medicine

Within the medical field, 11-O-methylpseurotin A is recognized for its origin from mixed polyketide synthase–nonribosomal peptide synthetase (PKS/NRPS). It selectively inhibits a Hof1 deletion strain, which could have implications in the development of therapeutic agents targeting specific cellular pathways .

Agriculture

11-O-methylpseurotin A: could find applications in agriculture, particularly in the development of biopesticides. Its fungal origin and the ability to affect yeast survival suggest that it could be used to control fungal pathogens in crops .

Environmental Science

While specific studies on 11-O-methylpseurotin A in environmental science are not readily available, its role as a fungal metabolite with potential antibacterial and antifungal effects suggests that it could be studied for environmental impact, particularly in the context of microbial ecology and the natural control of pathogens .

Material Science

The compound’s solubility in various solvents and its stability suggest that 11-O-methylpseurotin A could be relevant in material science, especially in the formulation of compounds with biological activity. Its solid-state stability and solubility profile make it a candidate for incorporation into various material matrices .

Pharmacology and Toxicology

Pharmacologically, 11-O-methylpseurotin A ’s selective inhibition of specific yeast strains could be valuable in drug discovery and toxicology studies. It may serve as a tool compound in chemical genetics and synthetic lethality screens, which are techniques used to identify compounds that can target disease-related pathways .

Mecanismo De Acción

Target of Action

11-O-Methylpseurotin A is a compound of mixed polyketide synthase-nonribosomal peptide synthetase (PKS/NRPS) origin . Its primary target is the Hof1 deletion strain . Hof1 is a protein that plays a crucial role in cytokinesis, the process by which the cytoplasm of a eukaryotic cell divides to form two daughter cells.

Mode of Action

The compound selectively inhibits the Hof1 deletion strain . This means that it prevents the normal function of Hof1, thereby affecting the process of cytokinesis.

Biochemical Pathways

The biochemical pathways affected by 11-O-Methylpseurotin A are related to cytokinesis, given its interaction with Hof1 By inhibiting Hof1, it likely disrupts the normal cell division process, leading to various downstream effects

Result of Action

The molecular and cellular effects of 11-O-Methylpseurotin A’s action primarily involve the inhibition of Hof1, which likely leads to disruptions in cytokinesis . This could potentially result in abnormal cell division and growth.

Propiedades

IUPAC Name |

(5S,8S,9R)-8-benzoyl-9-hydroxy-2-[(Z,1S,2S)-1-hydroxy-2-methoxyhex-3-enyl]-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO8/c1-5-6-12-15(30-3)16(25)17-13(2)18(26)22(32-17)20(28)23(31-4,24-21(22)29)19(27)14-10-8-7-9-11-14/h6-12,15-16,20,25,28H,5H2,1-4H3,(H,24,29)/b12-6-/t15-,16-,20+,22+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXLPZRKEPWAAT-CHZVKGAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\[C@@H]([C@@H](C1=C(C(=O)[C@@]2(O1)[C@H]([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-O-methylpseurotin A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological activity of 11-O-methylpseurotin A and how was it discovered?

A1: 11-O-methylpseurotin A (1) exhibits selective inhibitory activity against a specific yeast strain lacking the Hof1 protein. This discovery emerged from a bioassay-guided fractionation study employing a yeast halo assay with both wild-type and cell cycle-related mutant strains of Saccharomyces cerevisiae []. Interestingly, a closely related compound, pseurotin A (2), did not demonstrate activity in this same yeast screen []. This suggests a distinct structure-activity relationship within this class of compounds.

Q2: What is known about the structure of 11-O-methylpseurotin A?

A2: 11-O-methylpseurotin A is a new compound with a unique structure arising from a combination of polyketide synthase and nonribosomal peptide synthetase (PKS/NRPS) pathways []. Its planar structure and absolute configuration were determined using a combination of techniques, including 1D and 2D NMR, HRESIMS, optical rotation, J-based analysis, and comparisons to related biosynthetic pathways [].

Q3: Can co-cultivation with other microbes influence the production of 11-O-methylpseurotin A?

A3: Yes, co-cultivation has been shown to induce the production of 11-O-methylpseurotin A. For example, when the marine-derived fungal isolate Aspergillus fumigatus MR2012 was co-cultivated with the hyper-arid desert bacterial isolate Streptomyces leeuwenhoekii strain C34, 11-O-methylpseurotin A was produced, along with other metabolites like luteoride D, pseurotin G, and terezine D []. These compounds were not detected when A. fumigatus MR2012 was fermented alone under various conditions, highlighting the impact of microbial interactions on secondary metabolite production.

Q4: Are there any other interesting findings related to the production of 11-O-methylpseurotin A or related compounds?

A4: Research indicates that microbial co-culture can significantly impact the production of secondary metabolites, including those related to 11-O-methylpseurotin A. For example, co-cultivation of Aspergillus fumigatus MBC-F1-10 with Streptomyces bullii, a bacterium isolated from the Atacama desert, led to the production of several metabolites not detected in monocultures []. These included ergosterol, several diketopiperazine alkaloids (brevianamide F, spirotryprostatin A, 6-methoxy spirotryprostatin B, fumitremorgin C and its 12,13-dihydroxy derivative, fumitremorgin B), verruculogen, and notably, 11-O-methylpseurotin A []. This highlights the potential of co-cultivation strategies for activating silent biosynthetic pathways and discovering new bioactive compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(E)-3,4-dihydroxypent-1-enyl]-6-oxooxan-3-yl] (E)-2-methylbut-2-enoate](/img/structure/B1264768.png)

![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-N-methyl-1-propanamine](/img/structure/B1264769.png)

![[(3aR,4R,6Z,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1264772.png)